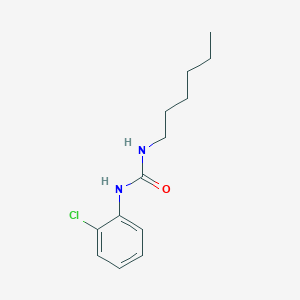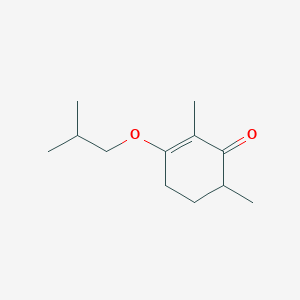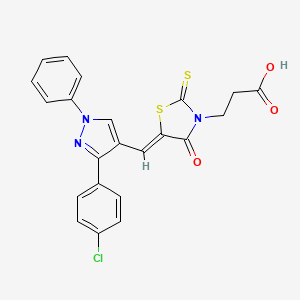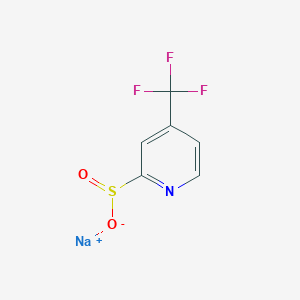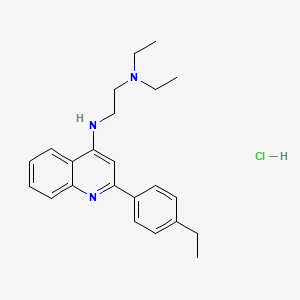![molecular formula C20H24N2O8S4 B11944564 N,N'-bis[(4-methylphenyl)sulfonyl]cystine CAS No. 1465-10-7](/img/structure/B11944564.png)
N,N'-bis[(4-methylphenyl)sulfonyl]cystine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is a compound that belongs to the class of sulfonamides It is characterized by the presence of two sulfonyl groups attached to the cystine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(4-methylphenyl)sulfonyl]cystine typically involves the reaction of cystine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N,N’-bis[(4-methylphenyl)sulfonyl]cystine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(4-methylphenyl)sulfonyl]cystine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
N,N’-bis[(4-methylphenyl)sulfonyl]cystine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis[(4-methylphenyl)sulfonyl]cystine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(4-methylphenyl)sulfonyl]ethanediamine
- N,N’-bis[(4-methylphenyl)sulfonyl]lysine
- N,N’-bis[(4-methylphenyl)sulfonyl]hydrazine
Uniqueness
N,N’-bis[(4-methylphenyl)sulfonyl]cystine is unique due to its cystine backbone, which imparts specific chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1465-10-7 |
|---|---|
Molecular Formula |
C20H24N2O8S4 |
Molecular Weight |
548.7 g/mol |
IUPAC Name |
3-[[2-carboxy-2-[(4-methylphenyl)sulfonylamino]ethyl]disulfanyl]-2-[(4-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C20H24N2O8S4/c1-13-3-7-15(8-4-13)33(27,28)21-17(19(23)24)11-31-32-12-18(20(25)26)22-34(29,30)16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
IFCGGVQCBYIYOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CSSCC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Naphthylamino)methylene]malononitrile](/img/structure/B11944483.png)

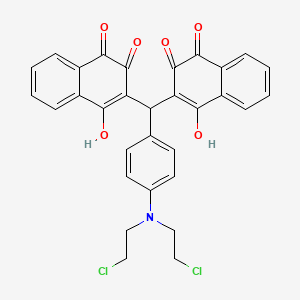
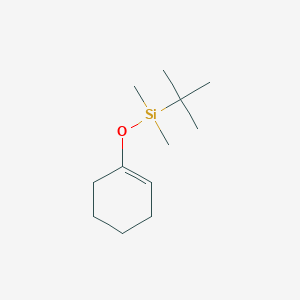


![methyl N-[(benzyloxy)carbonyl]alanylmethioninate](/img/structure/B11944518.png)
